Product packaging for Bis[(pinacolato)boryl]methane(Cat. No.:CAS No. 78782-17-9)

Bis[(pinacolato)boryl]methane

Cat. No.: B124671
CAS No.: 78782-17-9
M. Wt: 268 g/mol
InChI Key: MQYZGGWWHUGYDR-UHFFFAOYSA-N
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Description

Evolution of Organoboron Reagents in Synthetic Chemistry

The history of organoboron compounds stretches back over a century, but their widespread application in organic synthesis began to gain significant momentum in the mid-20th century. numberanalytics.com The pioneering work of Herbert C. Brown in the 1950s and 1960s, particularly the discovery of the hydroboration reaction, laid a critical foundation for the field. numberanalytics.comthieme.de This reaction provided a straightforward method to convert alkenes into organoboranes, which could then be transformed into a variety of functional groups with high chemo- and stereoselectivity. scispace.com

Over the decades, the repertoire of organoboron chemistry has expanded dramatically. The development of reactions like the Suzuki-Miyaura cross-coupling, which utilizes organoboron compounds to form carbon-carbon bonds, has become a cornerstone of modern organic synthesis and is widely used in the pharmaceutical and agrochemical industries. numberanalytics.comthieme.deacs.org The continuous development of new boron-based reagents and reactions, such as those involving silylboranes, cyanoboranes, and alkynylboranes, has further broadened the scope of their applications. jst.go.jp These advancements have enabled the synthesis of increasingly complex and highly functionalized molecules. hokudai.ac.jp

Significance of Geminal Diboronates in Organic Synthesis

Geminal bis(boron) compounds, also known as gem-diboronates, have recently emerged as highly valuable building blocks in organic synthesis. researchgate.net Their unique structural feature, possessing two boron moieties on the same carbon atom, allows for a diverse range of chemical transformations. researchgate.net These compounds offer advantages such as enhanced stability, ease of handling, and the ability to participate in multi-step cross-coupling reactions, which facilitates the rapid generation of molecular complexity. researchgate.netresearchgate.net

The versatility of geminal diboronates stems from their ability to act as precursors to a variety of other functional groups. nih.gov For instance, they can be used in the Boron-Wittig reaction to synthesize alkenes from carbonyl compounds. urv.cat Furthermore, they can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The development of catalytic methods for the synthesis of chiral geminal diboronates has opened up new avenues for asymmetric synthesis, allowing for the construction of large libraries of bioactive substances for drug discovery. su.se

Structural Characteristics and Nomenclature of Bis[(pinacolato)boryl]methane

Identifier Value
IUPAC Name 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Synonyms Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane
CAS Number 78782-17-9
Molecular Formula C13H26B2O4
Molecular Weight 267.97 g/mol
Appearance White to off-white solid
Melting Point 51-55 °C

This table contains data for this compound. chemimpex.comcymitquimica.comsigmaaldrich.combiosynth.comchemicalbook.comscbt.comtcichemicals.comchemicalbook.comchemscene.com

The systematic nomenclature for this compound is 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). tcichemicals.com It is also commonly referred to as Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane. tcichemicals.com

Historical Context of this compound Research

The exploration of this compound and other geminal diboronates is a relatively recent but rapidly advancing area of research. Early work in organoboron chemistry primarily focused on monoboryl species. However, the potential of geminal diboronates as versatile synthetic intermediates has led to a surge in research interest. mdpi.com

Initial studies focused on the synthesis of these compounds. One of the early and still widely used methods involves the reaction of dibromomethane (B42720) with a borylating agent. chemsrc.com Subsequent research has focused on expanding the synthetic utility of this compound. Pioneering work by researchers such as Shibata and coworkers demonstrated the utility of this reagent in allylation reactions to form valuable homoallylic boronic esters. rsc.org More recently, it has been employed in a variety of catalytic reactions, including palladium-catalyzed oxidative allylation and copper-catalyzed cross-coupling reactions. rsc.orgrsc.orgsioc-journal.cn These studies have highlighted the compound's ability to serve as a key building block for the synthesis of enantioenriched boronate esters and other complex molecules. smolecule.com The development of new catalytic systems continues to broaden the scope of reactions in which this compound can be effectively utilized. mdpi.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26B2O4 B124671 Bis[(pinacolato)boryl]methane CAS No. 78782-17-9

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYZGGWWHUGYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462021
Record name 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78782-17-9
Record name 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
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Synthetic Methodologies for Bis Pinacolato Boryl Methane and Its Derivatives

Direct Borylation of Methylene (B1212753) Compounds

The direct borylation of methylene compounds represents a straightforward approach to bis[(pinacolato)boryl]methane. One notable example involves the platinum-catalyzed reaction of diazomethane (B1218177) with bis(pinacolato)diboron (B136004). This method provides good yields of the desired product. tib.eu Another strategy involves the copper(II)-catalyzed borylation of alkyl halides, including dichloromethane, with bis(pinacolato)diboron. tib.eu This reaction proceeds effectively at low temperatures and under aerobic conditions, offering a practical route to this compound. tib.eu

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering high efficiency and functional group tolerance. Various metals, including palladium, copper, and iridium, have been successfully employed.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis is widely used in the synthesis of organoboron compounds, and several palladium-catalyzed methods for preparing derivatives of this compound have been reported. For instance, the palladium-catalyzed oxidative allylation of this compound with terminal alkenes provides access to homoallylic organoboronic esters in moderate to excellent yields. rsc.org This transformation is believed to proceed through an oxidative allylic C–H bond activation pathway. rsc.org

Another significant application of palladium catalysis is the Catellani reaction, where this compound acts as a nucleophilic component. researchgate.net This three-component coupling reaction involving an aryl iodide, an electrophile, and this compound allows for the synthesis of ortho-disubstituted benzylboronates. researchgate.net Furthermore, palladium-catalyzed three-component cross-coupling reactions of benzynes, benzylic/allylic bromides, and this compound have been developed to afford benzyl (B1604629) boronates. mdpi.com

The cross-coupling of bis(pinacolato)diboron with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds, catalyzed by a palladium complex, yields β-boryl-α,β-unsaturated esters, amides, and ketones. organic-chemistry.org The choice of base and solvent is crucial for the success of this reaction, with potassium carbonate in dioxane often providing superior results. organic-chemistry.org

Catalyst SystemReactantsProduct TypeYieldReference
Pd(PPh₃)₄This compound, Terminal AlkenesHomoallylic Organoboronic EstersModerate to Excellent rsc.org
Pd CatalystAryl Iodide, Electrophile, this compoundortho-Disubstituted BenzylboronatesGood researchgate.net
PdCl₂(PPh₃)₂-2PPh₃Bis(pinacolato)diboron, Vinyl Triflatesβ-Boryl-α,β-unsaturated CarbonylsHigh organic-chemistry.org

Copper-Catalyzed Synthetic Routes

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium-based systems. Copper(I)-catalyzed conjugate borylation of α,β-unsaturated acyl silanes using bis(pinacolato)diboron has been developed to produce β-borylated acyl silanes. mdpi.com Furthermore, copper-catalyzed three-component coupling reactions of allenes, bis(pinacolato)diboron, and imines allow for the diastereoselective synthesis of branched homoallylic amines bearing a boryl group. researchgate.net

Marder and co-workers developed a copper(II)-catalyzed borylation of alkyl bromides and chlorides, including dichloromethane, with bis(pinacolato)diboron, which provides a direct route to this compound. tib.eu

Catalyst SystemReactantsProduct TypeYieldReference
Cu(I) catalystα,β-Unsaturated Acyl Silanes, Bis(pinacolato)diboronβ-Borylated Acyl SilanesUp to 97% mdpi.com
Cu CatalystAllenes, Bis(pinacolato)diboron, IminesBranched γ-Boryl Homoallylic AminesGood researchgate.net
Cu(II) catalystDichloromethane, Bis(pinacolato)diboronThis compoundGood tib.eu

Iridium-Catalyzed Synthetic Routes

Iridium catalysts have proven to be highly effective for the C-H borylation of various substrates. A notable application is the silver-assisted, iridium-catalyzed asymmetric allylation of this compound with allylic carbonates. acs.org This method delivers a "CH₂B(pin)" group to furnish enantioenriched homoallylic organoboronic esters. acs.org The reaction proceeds with a broad substrate scope, tolerating various functional groups. acs.org

Iridium-catalyzed C-H coupling of aromatic heterocycles with bis(pinacolato)diboron is a powerful method for the regioselective synthesis of heteroarylboronates. researchgate.net The regioselectivity is dependent on the nature of the heterocycle, with five-membered rings typically undergoing borylation at the 2-position and six-membered rings at the 3-position. researchgate.net

Catalyst SystemReactantsProduct TypeEnantiomeric ExcessReference
[Ir(COD)Cl]₂ / Chiral Ligand / Ag SaltThis compound, Allylic CarbonatesEnantioenriched Homoallylic Organoboronic EstersHigh acs.org
1/2[IrCl(COD)]₂ / dtbpyAromatic Heterocycles, Bis(pinacolato)diboronHeteroarylboronatesN/A researchgate.net

Other Transition Metal Catalyzed Strategies

Besides palladium, copper, and iridium, other transition metals such as rhodium and nickel have also been utilized in the synthesis of this compound and its derivatives.

A rhodium-catalyzed borylative reduction of carbon monoxide using bis(pinacolato)diboron and a silane (B1218182) hydride source has been developed to produce this compound. tib.eutib.eu This represents the first example of a transition metal-catalyzed borylation of CO to form this fundamental C1 building block. tib.eu

Nickel catalysis has been employed for the 1,1-diborylation of terminal alkenes with bis(pinacolato)diboron, providing a direct route to 1,1-diborylalkanes. thieme-connect.de This method exhibits high chemo- and regioselectivity. thieme-connect.de

Synthesis from Boronic Acid Esters

The synthesis of this compound can also be achieved from boronic acid esters, most notably through reactions involving bis(pinacolato)diboron. A common laboratory preparation involves the reaction of tetrakis(dimethylamino)diboron (B157049) with pinacol (B44631) in the presence of an acid to first generate bis(pinacolato)diboron, which can then be used in subsequent reactions to form this compound. orgsyn.orgwikipedia.orgchemicalbook.com

A practical method involves the reaction of a gem-dihalide, such as dibromomethane (B42720), with bis(pinacolato)diboron in the presence of a reducing agent or a strong base to facilitate the formation of the carbon-boron bonds.

Homologation and Derivatization Strategies

Homologation and derivatization of this compound involve the formation of new carbon-carbon bonds, transforming the simple C1 building block into more complex and functionalized organoboron compounds. These strategies often leverage the unique reactivity of the carbon atom situated between the two boron moieties.

Activation of the central carbon atom to form a nucleophilic α-boryl carbanion is a common strategy. This carbanion can then react with a variety of electrophiles to achieve homologation. researchgate.net For instance, the reaction of these carbanions with carbonyl compounds, imines, and epoxides leads to the formation of new C-C bonds with concomitant installation of valuable functional groups. researchgate.net

Another significant derivatization is the Boron-Wittig reaction. This highly stereoselective process involves the reaction of 1,1-bis(pinacolboronates) with aldehydes to furnish a range of di- and trisubstituted vinyl boronate esters, which are valuable synthetic intermediates. researchgate.netsigmaaldrich.com

Transition metal catalysis plays a crucial role in the derivatization of this compound. Palladium-catalyzed reactions are particularly prominent. For example, the oxidative allylation of this compound provides access to homoallylic boronic esters. researchgate.netfrontierspecialtychemicals.com Furthermore, a palladium-catalyzed Negishi cross-coupling of the corresponding bis[(pinacolato)boryl]methylzinc halide with aryl (pseudo)halides yields an array of benzylic 1,1-diboronate esters. researchgate.net Copper catalysis has also been employed for the borylalkylation of alkenes, leading to 1,3-bis-(boryl)alkanes. researchgate.net

Strategy Catalyst/Reagent Reactant Product Type
α-Boryl Carbanion AdditionBase (e.g., LiOt-Bu)Carbonyls, Imines, EpoxidesFunctionalized Organoboronates
Boron-Wittig Reaction-Aldehydes, KetonesVinyl Boronate Esters
Oxidative AllylationPalladium CatalystAllylic CarbonatesHomoallylic Boronic Esters
Negishi Cross-CouplingPalladium CatalystAryl (pseudo)halidesBenzylic 1,1-Diboronate Esters
BorylalkylationCopper CatalystAlkenes, Iodomethyl boronate1,3-Bis-(boryl)alkanes

Enantioselective Synthesis of this compound Analogues

The development of enantioselective methods to synthesize chiral analogues of this compound has opened new avenues for asymmetric synthesis. These methods aim to create molecules with stereogenic centers, which are of paramount importance in medicinal chemistry and materials science.

One successful approach is the iridium-catalyzed asymmetric allylation of this compound. In the presence of a chiral ligand, this reaction delivers a "CH2B(pin)" group to allylic carbonates, yielding enantioenriched homoallylic organoboronic esters. acs.orgfrontierspecialtychemicals.com This method is notable for its broad substrate scope. acs.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective boryl conjugate addition (BCA) to α,β-unsaturated ketones. nih.gov This approach, using bis(pinacolato)diboron, generates products with boron-substituted quaternary carbon stereogenic centers in high yields and excellent enantiomeric ratios. nih.gov

Copper-catalyzed multicomponent reactions have also been developed for the asymmetric synthesis of complex organoboron compounds. For example, the reaction of bis(pinacolato)diboron, 1,3-enynes, and aldehydes, catalyzed by a chiral copper-bisphosphine complex, produces compounds containing a primary C-B(pin) bond and multiple stereogenic centers. sci-hub.boxacs.org This process is initiated by an enantioselective Cu-B(pin) addition to the alkene of the 1,3-enyne. sci-hub.boxacs.org

Furthermore, rhodium-catalyzed asymmetric insertion of carbenes into B-H bonds of NHC-borane adducts represents a novel method for creating compounds with chiral boron atoms, a relatively unexplored area of stereochemistry. chemrxiv.orgrsc.org This reaction proceeds with high enantioselectivity, providing access to rare chiral boranes. chemrxiv.orgrsc.org

Method Catalyst System Reactants Product Class Key Feature
Asymmetric AllylationIridium / Chiral Ligand, Silver SaltThis compound, Allylic CarbonatesChiral Homoallylic Boronic EstersBroad substrate scope
Boryl Conjugate AdditionChiral N-Heterocyclic Carbene (NHC)Bis(pinacolato)diboron, α,β-Unsaturated KetonesBoron-Substituted Quaternary StereocentersHigh enantioselectivity
Multicomponent ReactionCopper / Chiral Bis-phosphineBis(pinacolato)diboron, 1,3-Enynes, AldehydesPoly-functionalized Chiral OrganoboronatesCreation of multiple stereocenters
Carbene Insertion into B-HRhodium / Chiral Diene LigandAryldiazoacetates, NHC-BoranesCompounds with Chiral Boron AtomsSynthesis of rare boranes with stereogenic boron

Reactivity and Reaction Mechanisms of Bis Pinacolato Boryl Methane

Allylation Reactions

Silver-Assisted, Iridium-Catalyzed Asymmetric Allylation

An efficient strategy for the synthesis of chiral, enantioenriched homoallylic organoboronic esters has been achieved through a silver-assisted, iridium-catalyzed asymmetric allylation of bis[(pinacolato)boryl]methane. acs.org This reaction utilizes readily available allylic carbonates as electrophiles and effectively delivers a "CH₂B(pin)" group to form a new carbon-carbon bond. acs.org

The catalytic system is notable for its use of an iridium complex, often derived from a phosphoramidite (B1245037) ligand, in conjunction with a silver salt co-catalyst and a base like LiOtBu. acs.org The addition of the silver salt is crucial for achieving high efficiency and selectivity in this transformation. acs.org The reaction demonstrates a broad substrate scope, proving effective for allylic carbonates bearing various β-substituents, including those with ortho-substituted aryl groups and heterocyclic moieties. acs.org The resulting chiral homoallylic boronic esters are versatile synthetic intermediates. acs.org The underlying mechanism involves the facile monodeborylation of the 1,1-bisborylalkane, a process facilitated by the stabilizing effect of the adjacent boron atom on the resulting anionic center. acs.org

Allylic Carbonate SubstrateCatalyst SystemBaseYield (%)Enantiomeric Excess (ee %)
Cinnamyl methyl carbonateIr / Ag salt / PhosphoramiditeLiOtBu>90>95
(E)-Hex-2-en-1-yl methyl carbonateIr / Ag salt / PhosphoramiditeLiOtBu~80>95
Ortho-substituted cinnamyl carbonateIr / Ag salt / PhosphoramiditeLiOtBuHighHigh

Representative data for the Ir-catalyzed asymmetric allylation reaction. acs.org

Palladium-Catalyzed Oxidative Allylation

A notable reaction involving this compound is its palladium-catalyzed oxidative allylation, which yields homoallylic organoboronic esters. rsc.org This process facilitates the formation of a Csp³–Csp³ bond through the oxidative functionalization of an allylic C–H bond. rsc.org The reaction demonstrates a broad substrate scope and offers moderate to excellent yields for the resulting homoallylic organoboronic esters. rsc.orgrsc.org

The proposed mechanism for this transformation involves several key steps. Initially, a palladium catalyst coordinates with the olefin to form an intermediate. This is followed by an electrophilic allylic C–H cleavage, which generates a π-allylpalladium species. rsc.org Concurrently, this compound undergoes a deborylative transmetalation with a silver salt to create an alkyl silver species. rsc.org The subsequent reaction between the π-allylpalladium species and the alkyl silver intermediate leads to the formation of the desired homoallylic boronic ester. rsc.org

Table 1: Substrate Scope in Palladium-Catalyzed Oxidative Allylation rsc.org

EntryOlefinProductYield (%)
1Cyclohexene2-(Cyclohex-2-en-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane85
2Cyclopentene2-(Cyclopent-2-en-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane78
31-Octene2-(Oct-1-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane72
4α-Methylstyrene2-(2-Phenylallyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane65

Enantioselective Allylboration Reactions

This compound is a key reagent in the synthesis of enantioenriched homoallylic organoboronic esters through iridium-catalyzed asymmetric allylation reactions. acs.org This method provides access to chiral, β-substituted homoallylic organoboronic esters from allylic carbonates. acs.org The reaction proceeds in the presence of a base, such as LiOtBu, and a catalytic amount of a silver salt. acs.org The process is characterized by its broad substrate scope, accommodating various allylic carbonates to deliver the "CH₂B(pin)" group with high enantioselectivity. acs.org The synthetic utility of the resulting chiral organoboronates is significant, as they can be converted into other important classes of organic compounds. acs.org This approach is notable for utilizing the monodeborylation of the 1,1-bisborylalkane, which is facilitated by the stabilizing effect of the adjacent boron atom on the resulting anionic center. acs.org

Boron-Wittig Reactions

The Boron-Wittig reaction utilizes this compound for the olefination of aldehydes and ketones, providing a pathway to 2-monosubstituted and 2,2-disubstituted alkenylboronic acid esters. enamine.net This reaction has been successfully applied on a multigram scale. enamine.netresearchgate.net The efficiency and stereochemical outcome of the Boron-Wittig olefination are influenced by the steric and electronic properties of the carbonyl substrate. enamine.net This method serves as a transition-metal-free alternative for synthesizing vinyl boronates, which are valuable intermediates in various organic transformations like Suzuki-Miyaura couplings. organic-chemistry.org The reaction is typically promoted by a strong base, such as lithium tetramethylpiperidide (LiTMP), under mild conditions. organic-chemistry.org This approach is particularly useful for accessing synthetically challenging vinyl boronates that are not readily prepared through other methods like alkyne hydroboration. organic-chemistry.org

Catellani Reaction as a Terminating Reagent

This compound has been employed as a terminating reagent in the palladium-catalyzed Catellani reaction. researchgate.net This application allows for a three-component coupling reaction involving aryl iodides and various electrophiles to synthesize a range of ortho-disubstituted benzylboronates. researchgate.net The Catellani reaction itself is a powerful method that combines C-H functionalization at the ortho position of an aryl halide with a subsequent cross-coupling reaction at the ipso position, mediated by norbornene. wikipedia.org By using this compound as the terminating agent, the reaction cascade is concluded with the introduction of a borylmethyl group. researchgate.net This methodology demonstrates good functional group tolerance, and the resulting benzyl (B1604629) boronate products are versatile synthetic intermediates that can be easily transformed into other useful compounds. researchgate.net

Reactions Involving α-Boryl Carbanions

Generation and Alkylation of α-Boryl Carbanions

α-Boryl carbanions can be effectively generated from this compound and its derivatives through an alkoxide-induced deborylation process. nih.govacs.org This method provides a practical route to these highly reactive intermediates, which are stabilized by the adjacent boron atom. organic-chemistry.org Unlike traditional deprotonation methods that can be complicated by the electrophilicity of the boron center, this approach uses metal alkoxides like sodium tert-butoxide (NaOtBu) under mild conditions to generate the carbanion. acs.orgorganic-chemistry.org

Once generated, these α-boryl carbanions readily react with a variety of alkyl halides in an alkylation step. nih.gov This provides a straightforward strategy for the construction of primary, secondary, and tertiary alkylboronic esters. acs.orgorganic-chemistry.org The reaction exhibits a broad substrate scope, accommodating primary, secondary, and allylic halides. organic-chemistry.org Mechanistic studies have confirmed the intermediacy of the α-boryl carbanion in this transformation. nih.govorganic-chemistry.org

Table 2: Alkylation of α-Boryl Carbanions with Various Alkyl Halides acs.org

EntryAlkyl HalideProductYield (%)
1Benzyl bromide2-(2-Phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane95
2Iodomethane2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane92
31-Iodobutane2-Pentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane88
4Allyl bromide2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane85

Equilibrium Studies of this compound with Bases

The interaction between this compound and bases has been investigated to understand the generation of the corresponding α-boryl carbanion. Equilibrium studies involving this compound and lithium tert-butoxide (LiOt-Bu) have been monitored using ¹¹B NMR spectroscopy. researchgate.net These studies provide insight into the formation of the boron-stabilized carbanion, which is a key reactive intermediate in many of the transformations involving this geminal bis(boronate) ester. researchgate.net The position of the equilibrium is crucial for the subsequent reactivity of the generated carbanion with electrophiles. researchgate.net

Umpolung Reactivity for Organic Synthesis

The concept of "umpolung," or polarity inversion, provides a powerful strategy in organic synthesis by enabling reagents to exhibit reactivity opposite to their conventional chemical behavior. dnmfaizpur.orgethz.ch In the context of this compound, the carbon atom situated between the two boron atoms, which would typically be considered an electrophilic center, can be transformed into a potent nucleophile. This reversal of polarity is achieved by deprotonation of the methylene (B1212753) C-H bond using a strong base, generating a gem-diboryl carbanion. This nucleophilic species serves as a synthetic equivalent to a formaldehyde (B43269) anion or a hydroxymethyl anion, allowing for novel bond formations. dnmfaizpur.orgresearchgate.net

The generation of the key α-boryl carbanion is often accomplished using bases such as lithium tert-butoxide (LiOt-Bu). researchgate.net Alternatively, the compound can be converted into a more stable and handleable nucleophilic reagent, such as a bis[(pinacolato)boryl]methylzinc halide, for use in cross-coupling reactions. acs.org This umpolung strategy has been successfully applied in a variety of transformations:

Palladium-Catalyzed Negishi Cross-Coupling: The corresponding organozinc reagent readily couples with a range of aryl (pseudo)halides to furnish benzylic 1,1-diboronate esters. This reaction demonstrates high functional group tolerance and is scalable. acs.org

Boron-Wittig Olefination: The nucleophilic intermediate reacts with aldehydes and ketones to produce 2-substituted and 2,2-disubstituted alkenylboronic acid esters. This process has been applied on a multigram scale and shows good efficiency dependent on the steric and electronic properties of the carbonyl compound. researchgate.net

Copper-Catalyzed Asymmetric Conjugate Addition: The gem-diboryl carbanion can be added to α,β-unsaturated compounds in the presence of a copper catalyst and a chiral ligand, enabling the enantioselective synthesis of complex organoboron compounds. researchgate.net

Palladium-Catalyzed Catellani Reaction: this compound can act as a terminating reagent in three-component coupling reactions with aryl iodides and various electrophiles, leading to the synthesis of ortho-disubstituted benzylboronates. researchgate.net

Reaction TypeElectrophileCatalyst/ReagentProduct Type
Negishi CouplingAryl HalidesPd Catalyst / ZnBenzylic 1,1-Diboronates
Boron-WittigAldehydes, KetonesBase (e.g., LiOt-Bu)Alkenylboronic Esters
Conjugate Additionα,β-Unsaturated CompoundsCu Catalyst / Chiral Ligandβ-Borylated Compounds
Catellani ReactionAryl Iodides, Bromoacetic EstersPd Catalystortho-Disubstituted Benzylboronates

C-H Functionalization Reactions

Direct C-H functionalization represents a highly atom-economical approach to constructing complex molecules. This compound and related diboron (B99234) reagents are pivotal in the catalytic borylation of inert C(sp³)–H bonds, particularly in light alkanes such as methane (B114726). rsc.org These reactions convert simple hydrocarbons into versatile organoboron compounds, which are valuable building blocks in organic synthesis. rsc.orglookchem.com

The catalytic C-H borylation of methane has been achieved using transition metal complexes, most notably those based on rhodium and iridium. rsc.org The general mechanism for these transformations involves the formation of a metal bis(boryl) complex through the oxidative addition of a diboron precursor. rsc.org This species then reacts with the alkane via C-H activation to form an alkyl-metal boryl intermediate, which undergoes reductive elimination to yield the borylated alkane and a metal hydride. The catalytic cycle is regenerated by the reaction of the metal hydride with the borylating reagent. rsc.org

Key findings in this area include:

Iridium-Catalyzed Borylation: Iridium complexes have been shown to effectively catalyze the borylation of methane, producing methylboronate esters. Isotopic labeling studies using ¹³CH₄ have confirmed that methane is the source of the methyl group in the product. rsc.org

Rhodium-Catalyzed Borylation: Rhodium-based catalysts are also capable of mediating this transformation. The choice of catalyst and ligand structure has a significant impact on the reaction's selectivity, particularly in minimizing the formation of over-borylated products. rsc.org

Catalyst SystemSubstrateProductKey Features
Iridium ComplexMethaneMethylboronate EsterHigh selectivity for mono-borylation
Rhodium ComplexMethaneMethylboronate EsterCatalyst structure impacts selectivity
Rhodium ComplexBenzenePhenylboronate EsterDemonstrates arene C-H functionalization

Insertions and Rearrangements

Insertion reactions provide a direct pathway to the synthesis of this compound and its substituted derivatives. A primary method involves the transition-metal-catalyzed insertion of a carbene fragment into the boron-boron bond of bis(pinacolato)diborane (B₂pin₂). researchgate.net

Platinum-Catalyzed Carbene Insertion: Platinum complexes, such as Pt(PPh₃)₄, efficiently catalyze the reaction between B₂pin₂ and diazoalkanes. This reaction proceeds under thermal conditions to afford various stable gem-diborate compounds in good yields. The scope of this reaction includes diazomethane (B1218177) as well as aryl- and dialkyl-substituted diazo compounds, providing access to a range of C1-bridged bis(boryl) compounds. researchgate.net

Rearrangements involving boryl groups are also significant in the chemistry of organoboron compounds. One notable example is the olefinic 1,2-α-boryl migration, which enables the synthesis of 1,2-bis(boronic esters) through a radical-polar crossover reaction mechanism. lookchem.com While not a direct reaction of this compound, such rearrangements are fundamental to the broader reactivity patterns of related polyborylated species.

Reaction TypeSubstratesCatalystProduct
Carbene InsertionBis(pinacolato)diborane, DiazomethanePt(PPh₃)₄This compound
Carbene InsertionBis(pinacolato)diborane, Aryl-diazoalkanesPt(PPh₃)₄Aryl-substituted gem-diborates

Reactivity with Transition Metal Complexes and Ligand Effects

This compound and its derivatives are key reagents in a multitude of transition-metal-catalyzed reactions, where the choice of both the metal and the coordinating ligands is critical for achieving desired outcomes. The interaction between the organoboron reagent and the metal center dictates the reaction pathway, while ligands modulate the metal's electronic properties and steric environment. rsc.orgmdpi.com

Palladium Complexes: As discussed, palladium catalysts are widely used to mediate cross-coupling reactions involving the nucleophilic form of this compound in Negishi and Catellani-type reactions. acs.orgresearchgate.net The choice of phosphine (B1218219) ligands is crucial for stabilizing the palladium intermediates and facilitating the catalytic cycle.

Copper Complexes: Copper(I) catalysts, often paired with chiral phosphoramidite or bis-phosphine ligands, are employed in asymmetric conjugate additions. researchgate.netacs.org However, studies have shown that the reaction conditions can lead to ligand degradation, which can inhibit catalytic activity. Understanding these degradation pathways is essential for optimizing the reaction protocol and preserving the ligand structure. researchgate.net

Cobalt Complexes: The reaction of cobalt precursors with diboron reagents can afford paramagnetic Co(II) bis(boryl) complexes. These complexes themselves can be reactive and participate in boryl transfer reactions, highlighting the ability of the metal center to activate the organoboron species. rsc.org

Iridium Complexes: In C-H functionalization, iridium complexes bearing specific ligands are used to activate the C-H bonds of alkanes, allowing for their borylation. The ligand framework is essential for the stability and reactivity of the catalytic species. frontierspecialtychemicals.com

Transition MetalLigand TypeReaction TypeRole of Ligand
Palladium (Pd)PhosphinesCross-Coupling (Negishi, Catellani)Stabilize intermediates, control reactivity
Copper (Cu)Chiral Phosphoramidites, Bis-phosphinesAsymmetric Conjugate AdditionInduce enantioselectivity, stability
Cobalt (Co)PhosphinesBoryl Complex FormationStabilize metal center
Iridium (Ir)VariousC-H BorylationEnable C-H activation, stabilize catalyst

Catalysis and Asymmetric Transformations Mediated by Bis Pinacolato Boryl Methane

Role as a Chiral Building Block

Bis[(pinacolato)boryl]methane serves as a crucial building block in the synthesis of enantioenriched organoboronates. Its utility lies in its ability to deliver a "CH2B(pin)" group in a stereocontrolled manner, enabling the construction of chiral molecules with high enantiopurity. This geminal bis(boronate) ester is a key precursor for generating α-boryl carbanions or participating in transition metal-catalyzed reactions where one boryl group is selectively transferred. The presence of two boryl groups on a single carbon atom is a key feature that facilitates its role in asymmetric synthesis, allowing for the creation of stereogenic centers containing a boron moiety. These chiral organoboronates are valuable intermediates that can be further transformed into a variety of functional groups with retention of stereochemistry.

Enantioselective Synthesis of Organoboronates

The development of catalytic, asymmetric methods for the preparation of organoboronic acid derivatives is a significant area of research. This compound has emerged as a valuable reagent in several enantioselective transformations to produce chiral organoboronates.

An efficient method for the synthesis of enantioenriched homoallylic organoboronic esters involves the silver-assisted, iridium-catalyzed asymmetric allylation of this compound. acs.org In this reaction, this compound acts as a nucleophile to deliver a methylene (B1212753) boronate unit to an allylic electrophile. The reaction proceeds in the presence of a chiral iridium catalyst, and the addition of a silver salt has been found to significantly improve the reaction's yield and selectivity. acs.org This method demonstrates a broad substrate scope, tolerating various substituents on the allylic carbonate, including those with ortho-substitutions and heterocyclic rings. acs.org The resulting chiral homoallylic boronic esters are versatile synthetic intermediates. acs.org

Table 1: Iridium-Catalyzed Asymmetric Allylation of this compound with Allylic Carbonates acs.org

Allylic CarbonateLigandSilver SaltYield (%)Enantiomeric Excess (ee, %)
Cinnamyl carbonateL1AgOTf8592
Cinnamyl carbonateL1Ag3PO49193
(E)-Hex-2-en-1-yl methyl carbonateL1Ag3PO48291
(E)-4-Phenylbut-2-en-1-yl methyl carbonateL1Ag3PO48894

The catalytic enantiotopic-group-selective Suzuki cross-coupling of achiral geminal bis(pinacolboronates) provides a powerful strategy for constructing nonracemic chiral organoboronates. This reaction involves the selective coupling of one of the two prochiral boryl groups with an aryl halide in the presence of a chiral catalyst. The use of a chiral monodentate TADDOL-derived phosphoramidite (B1245037) ligand has been shown to induce high levels of asymmetry in this transformation. Mechanistic studies suggest that the stereochemistry is determined during the transmetalation step, which proceeds with an inversion of configuration at the carbon atom. This method has been successfully applied to a range of aryl halides and geminal bis(boronates), including those with bulky aliphatic groups.

Table 2: Enantiotopic-Group-Selective Suzuki Reaction of Geminal Bis(boronates) with Aryl Halides

Geminal Bis(boronate)Aryl HalideLigandYield (%)Enantiomeric Ratio (er)
1,1-Bis(pinacolato)borylethanep-IodoanisoleTADDOL-derived phosphoramidite8595:5
1,1-Bis(pinacolato)borylpropanep-Bromoanisole + NaITADDOL-derived phosphoramidite7894:6
(2,2-Bis(pinacolato)boryl)propyl)benzene1-IodonaphthaleneTADDOL-derived phosphoramidite9096:4

While many enantioselective conjugate borylation reactions utilize bis(pinacolato)diboron (B136004) as the boron source, the underlying principle of generating a nucleophilic boryl species can be extended to systems involving this compound. In the presence of a suitable base, this compound can form an α-boryl carbanion, which can then undergo conjugate addition to α,β-unsaturated compounds. The stereochemical outcome of this reaction can be controlled by employing a chiral catalyst, often a copper complex with a chiral ligand. This approach allows for the synthesis of chiral β-boryl carbonyl compounds, which are valuable building blocks in organic synthesis. The development of highly enantioselective catalytic systems for the conjugate addition of the "CH2B(pin)" moiety from this compound is an active area of research.

Applications in Transition Metal Catalysis (General)

This compound is a versatile reagent in a variety of transition metal-catalyzed reactions. frontierspecialtychemicals.com Its applications extend beyond the synthesis of chiral organoboronates to include palladium-catalyzed cross-coupling reactions and rhodium-catalyzed transformations. nih.gov In these processes, the bis(boryl)methane moiety can be activated to participate in catalytic cycles, leading to the formation of new carbon-carbon and carbon-boron bonds. For instance, it can be used in chemoselective Negishi cross-coupling reactions with aryl halides to form benzylic 1,1-diboronate esters. nih.gov These products can then undergo further synthetic manipulations. The unique reactivity of this compound, stemming from the two boryl groups on a single carbon, allows for novel transformations that are not readily achievable with other organoboron reagents.

Ligand Design and Optimization in Catalytic Systems

The success of asymmetric transformations involving this compound is highly dependent on the design and optimization of the chiral ligands used in the catalytic system. The choice of ligand influences not only the enantioselectivity but also the reactivity and regioselectivity of the reaction. TADDOL-derived phosphoramidites are a prominent class of ligands that have proven effective in promoting high levels of asymmetric induction in reactions such as the enantiotopic-group-selective Suzuki coupling. ed.ac.uk

The modular nature of these ligands allows for systematic tuning of their steric and electronic properties. ed.ac.uk By modifying the substituents on the TADDOL backbone and the amine moiety of the phosphoramidite, a library of ligands can be synthesized and screened to identify the optimal ligand for a specific transformation. This optimization process is crucial for achieving high yields and enantioselectivities. The development of new and more efficient chiral ligands is a continuous effort in the field of asymmetric catalysis, aiming to expand the scope and utility of reactions involving this compound.

Catalytic Cycle Elucidation and Optimization

The utility of this compound in modern organic synthesis is intrinsically linked to the development and understanding of the catalytic cycles it participates in. Elucidating these mechanisms allows for targeted optimization, leading to improved efficiency, selectivity, and broader substrate scope. Research has focused on understanding the intricate steps of catalysis, from initial activation to product formation, for various metal-catalyzed transformations.

Iridium-Catalyzed Borylation of Methane (B114726)

One of the notable applications of this compound is in the iridium-catalyzed borylation of methane. nih.gov Computational and experimental studies have been crucial in mapping out the reaction mechanism.

The proposed catalytic cycle for the borylation of methane using an iridium-phenanthroline system begins with the formation of the active catalyst, (phen)Ir(Bpin)₃, which is considered the resting state. nih.gov The cycle proceeds through the following key steps:

Methane Coordination: Methane weakly binds to an empty coordination site on the Ir(III) center. nih.gov

Oxidative Addition: This is the rate-determining step, where the C-H bond of methane is activated, leading to a seven-coordinate iridium(V) intermediate. nih.govepa.gov

Ligand Rearrangement: The hydride and borane (B79455) ligands swap positions. nih.gov

Reductive Elimination: The C-B bond is formed, releasing the boryl-methane product and regenerating the active Ir(III) catalyst. nih.gov

Optimization of this process involved moving from initial phenanthroline-coordinated Ir complexes to more effective phosphine-coordinated catalysts. nih.gov Computational models showed that soft Lewis base ligands, such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), facilitate polarization of the metal center, which lowers the activation barrier for the oxidative addition step. epa.gov Experimental optimization using high-throughput screening identified ideal conditions for achieving high turnover numbers and selectivity for the desired monoborylation product. nih.govepa.gov

Table 1: Optimization of Iridium-Catalyzed Methane Borylation

Parameter Condition Outcome Reference
Catalyst System (dmpe)Ir(COD)Cl Improved turnover and selectivity epa.gov
Reagent Bis(pinacolato)diboron Provides enthalpic driving force nih.gov
Temperature 150 °C Up to 170 turnovers epa.gov
Pressure 500 psi (approx. 3500 kPa) High yields (up to ~52%) nih.govepa.gov

| Solvent | Cyclohexane, Decalin, Cyclooctane | Inert to borylation, suitable for reaction | epa.gov |

A key challenge identified during optimization was the inhibition of catalytic activity by the buildup of pinacolborane, a side-product of the reaction. epa.gov

Copper-Catalyzed Asymmetric Conjugate Addition

This compound also serves as a pronucleophile in copper-catalyzed asymmetric conjugate addition reactions, particularly with α,β-unsaturated enones. nih.gov The elucidation of this catalytic cycle involves the generation of a key α-borylalkyl copper species.

The proposed mechanism begins with the reaction of this compound with a base, such as lithium tert-butoxide (LiOt-Bu), to generate a nucleophilic α-borylcarbanion. lookchem.com This species then undergoes transmetalation with a Cu(I) complex. In the context of conjugate addition to α,β-unsaturated carbonyl compounds, a copper-boryl intermediate is formed, which then adds to the enone. nih.govresearchgate.net

A significant challenge in optimizing these reactions is the potential for ligand decomposition. Spectroscopic studies on a Cu-catalyzed system using a chiral phosphoramidite ligand identified that the nucleophilic alkoxide base, necessary for activating the this compound, could also degrade the ligand. nih.gov

Optimization strategies have focused on controlling the amount of the alkoxide base to minimize this destructive pathway, thereby preserving the ligand structure and restoring catalytic activity. nih.gov This strategic approach has enabled the development of efficient enantioselective conjugate addition reactions.

Table 2: Ligand Evaluation in Cu-Catalyzed Asymmetric Conjugate Addition to trans-Chalcone

Entry Chiral Ligand Reactivity/Product Formation Reference
1 Various Initial screening performed nih.gov
2 Phosphoramidite Backbone Ligands Most pronounced reactivity nih.gov

This table is a conceptual representation based on the finding that phosphoramidite ligands showed the most pronounced reactivity in the initial evaluation. nih.gov

Iridium-Catalyzed Asymmetric Allylation

In the presence of an iridium catalyst, this compound can be used for the asymmetric allylation of allylic carbonates to produce enantioenriched homoallylic organoboronic esters. acs.org The catalytic cycle in this transformation involves the generation of an α-borylcarbanion, which then participates in the iridium-catalyzed process.

The reaction requires a base (LiOt-Bu) to deprotonate the this compound. acs.org A key aspect of this system's optimization was the discovery that a catalytic amount of a silver salt was necessary for efficient reaction. acs.org While the precise catalytic cycle involving the silver co-catalyst is complex, it is understood to facilitate the key C-B bond-forming step within the iridium catalytic cycle, delivering a "CH₂B(pin)" group to the allylic substrate. acs.org Optimization efforts have demonstrated a broad substrate scope for this method. acs.org

Theoretical and Computational Studies of Bis Pinacolato Boryl Methane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a routine and powerful method for analyzing the mechanisms and reaction pathways of organometallic reactions. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying complex systems involving bis[(pinacolato)boryl]methane and its derivatives.

DFT calculations are instrumental in unraveling the intricate steps of borylation reactions. nih.gov For instance, in studies of photoinduced C–S borylation, DFT has been used to investigate the entire reaction mechanism. dntb.gov.uaresearchgate.net Researchers employ specific functionals and basis sets, such as M06-2X-D3/ma-def2-SVP, along with solvent models like the SMD model to simulate reaction conditions accurately. dntb.gov.uaresearchgate.net

Key insights derived from such DFT studies include:

Reaction Pathway Elucidation: Calculations of the Gibbs free energy surface help identify the most favorable reaction pathways by comparing the energy barriers of different potential routes. dntb.gov.uaresearchgate.net

Intermediate and Transition State Analysis: The geometries of intermediates and transition states are optimized to understand the structural changes throughout the reaction. Electron spin density isosurfaces can be used to analyze radical species and elucidate single electron distribution. dntb.gov.uaresearchgate.net

Photocatalytic Mechanisms: Time-dependent DFT (TD-DFT) is used to explore the photo-catalytic mechanisms. researchgate.net These calculations can predict the excitation wavelengths of photosensitizers and reactants, which can be compared with experimental observations, such as excitation under a blue LED. dntb.gov.uamdpi.com For example, TD-DFT can reveal that electronic transitions, like the S₀→S₁ transition, are mainly dependent on HOMO→LUMO energy gaps. mdpi.com

A summary of computational methods used in a sample DFT study of a borylation reaction is presented below.

Computational Method Application Reference
M06-2X-D3/ma-def2-SVPMethod and basis set for investigating reaction mechanisms. dntb.gov.ua
SMD Solvation ModelSimulates the solvent effect (e.g., in 1,4-dioxane). dntb.gov.ua
Time-Dependent DFT (TD-DFT)Explores photo-catalytic mechanisms and electronic excitations. researchgate.net
Gibbs Free Energy SurfaceDetermines optimal reaction pathways and energy barriers. dntb.gov.ua
Electron Spin Density IsosurfaceAnalyzes radical structures and single electron distribution. dntb.gov.ua

Understanding the origin of stereoselectivity is crucial in asymmetric catalysis. DFT calculations provide a molecular-level explanation for why a particular stereoisomer is formed preferentially. In reactions involving organoboron compounds, DFT has been used to investigate the mechanism and origin of stereoselectivity in processes like organocatalytic homologation. researchgate.net

Theoretical studies rationalize the stereoinduction step of a reaction, often attributing the outcome to specific molecular interactions. researchgate.net For example, the enantioselectivity in certain reactions is explained by the steric repulsion between a functional group on the reagent and a substituent on the catalyst. researchgate.net By modeling the transition states for the formation of different stereoisomers (e.g., TS4R and TS4S), researchers can calculate the energy differences that dictate the stereochemical outcome. researchgate.net Non-covalent interaction (NCI) analysis is another tool employed to disclose the subtle interactions that govern stereoselectivity. researchgate.net

While direct DFT studies on asymmetric reactions of this compound are specific to each catalytic system, the principles are broadly applicable. The unique structure of 1,1-diborylalkanes, with two boryl groups on the same carbon, can lead to extraordinary reactivity and stereoselectivity compared to other organoboron compounds. researchgate.net

The reactivity of metal boryl complexes is governed by the electronic and steric properties of the boryl ligands. DFT calculations are used to quantify these properties and understand how they influence the behavior of the complex. Computational studies on boranes and their derivatives help in understanding their energetics, geometry, and reactivity. researchgate.net

The design of chemical bonds and the space around the boron atom can lead to specific reactivity and functions. rsc.org This is due to the electron deficiency and low electronegativity of boron. rsc.org In computational studies, this is often analyzed by examining the properties of the vacant p-orbital on the boron atom. rsc.org The C-B bond has low polarity, and triorganoboranes are strong electrophiles. wikipedia.org

Computational Analysis of Electronic Structure

The electronic structure of organoboron compounds like this compound dictates their reactivity. rsc.org Computational methods are essential for analyzing this structure and predicting chemical behavior. DFT is a primary tool for investigating the electronic properties of boranes and their derivatives. researchgate.net

Key aspects of the electronic structure that are analyzed include:

Electron-Deficient Nature: Boron compounds are often electron-deficient, lacking a full octet of electrons, which makes them strong electrophiles. wikipedia.org

Orbital Analysis: The properties of the vacant p-orbital on the boron atom are crucial for understanding the compound's Lewis acidity and its interactions with other molecules. rsc.org

Bonding Characteristics: The carbon-boron bond is of significant interest. It has low polarity, but donation from adjacent vinyl or aryl groups can impart some double-bond character. wikipedia.org

Computational studies provide quantitative measures of these electronic properties, allowing for the prediction of reactivity in various chemical transformations.

Molecular Dynamics Simulations of Reaction Pathways

While DFT calculations provide a static picture of a reaction based on potential energy surfaces, molecular dynamics (MD) simulations offer a dynamic view, accounting for atomic motion and momentum. byu.edu This is particularly important for organometallic reactions, which may not always follow the minimum energy path predicted by statistical theories like transition state theory. nih.govnsf.gov

Quasiclassical direct dynamics trajectory simulations are used to explore these dynamic effects. nih.govnsf.gov These simulations can reveal:

Nonstatistical Reaction Pathways: Reactions may proceed through pathways that skip intermediates or involve geometries not located on the intrinsic reaction coordinate (IRC). nih.govnsf.gov

Dynamic Coupling of Steps: MD simulations can show the dynamic coupling of several reaction steps, such as addition, proton shuttling, and elimination. nih.gov

Selectivity Insights: In cases where multiple reaction pathways are possible, MD trajectories can provide a more quantitative model of selectivity than transition state theory alone. nih.gov

The use of reactive MD simulations allows for the automated discovery of new reaction pathways and the determination of rate constants, providing a more complete and quantitative model of complex chemical reaction networks. acs.org This approach is valuable for understanding the complex transformations that this compound can undergo.

Spectroscopic Characterization and Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR for mechanistic studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bis[(pinacolato)boryl]methane in solution. Analysis typically involves ¹H, ¹³C, and ¹¹B NMR, each providing unique and complementary information.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. It typically shows a singlet for the 24 equivalent protons of the four methyl groups on the pinacolato ligands and another singlet for the two protons of the central methylene (B1212753) (CH₂) bridge. tcichemicals.com Similarly, the carbon-13 (¹³C) NMR spectrum displays distinct signals for the methyl carbons, the quaternary carbons of the pinacolato groups, and a highly characteristic, often broad signal for the central methylene carbon due to coupling with the adjacent boron nuclei. tcichemicals.com

¹¹B NMR: Boron-11 (¹¹B) NMR is particularly crucial for studying organoboron compounds. This compound exhibits a single, broad resonance in the ¹¹B NMR spectrum, which is characteristic of a tetracoordinate boronate ester. The chemical shift provides insight into the electronic environment of the boron atoms. This technique is invaluable for mechanistic studies and reaction monitoring. ed.ac.uknih.gov For instance, the equilibrium of this compound with reagents like lithium tert-butoxide (LiOt-Bu) can be directly monitored by ¹¹B NMR, observing the appearance of new boron species. researchgate.net It is also used to characterize derivative complexes, such as copper(I) boryl species formed from the reaction of this compound, where the ¹¹B chemical shift changes significantly upon complex formation. rsc.org

Below is a table summarizing typical NMR data for this compound.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~1.2Singlet-C(CH₃)₄
~0.7Singlet-CH₂-
¹³C NMR ~83Singlet-C (CH₃)₄
~25Singlet-C(C H₃)₄
~5Broad Singlet-C H₂-
¹¹B NMR ~33Broad SingletBpin

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum is dominated by absorptions corresponding to its hydrocarbon framework and the characteristic boronate ester groups.

Key vibrational modes expected in the IR spectrum include:

C-H Stretching: Strong absorptions are expected in the 3000-2850 cm⁻¹ region, characteristic of the sp³ C-H bonds in the methyl and methylene groups. libretexts.orglibretexts.org

B-O Stretching: A very strong and prominent band, typically appearing in the 1370-1310 cm⁻¹ region, is indicative of the B-O single bond stretch within the dioxaborolane ring.

C-O Stretching: Strong absorptions in the 1145-1030 cm⁻¹ range are characteristic of the C-O single bonds of the pinacolato ester groups.

C-H Bending: Various bending (scissoring, rocking, wagging) vibrations for the CH₂ and CH₃ groups appear in the fingerprint region (below 1500 cm⁻¹), such as those between 1470-1350 cm⁻¹. libretexts.org

The absence of absorptions for other functional groups (e.g., O-H stretch around 3300 cm⁻¹ or C=O stretch around 1700 cm⁻¹) is used to confirm the purity of the compound.

The following table summarizes the expected characteristic IR absorptions for this compound.

Wavenumber Range (cm⁻¹)IntensityBond VibrationFunctional Group
3000-2850StrongC-H StretchMethyl / Methylene
1470-1350MediumC-H BendMethyl / Methylene
1370-1310Very StrongB-O StretchBoronate Ester
1145-1030StrongC-O StretchPinacolato Ester

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The compound has a molecular formula of C₁₃H₂₆B₂O₄ and a monoisotopic mass of approximately 268.20 g/mol . chemscene.comsigmaaldrich.comfrontierspecialtychemicals.com

In research contexts, MS is frequently used for real-time or near-real-time reaction monitoring. advion.com Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the direct analysis of reaction mixtures with minimal sample preparation, enabling chemists to track the consumption of this compound and the formation of products. waters.com This rapid analysis helps in optimizing reaction conditions such as time, temperature, and catalyst loading. nih.gov For example, in copper-catalyzed reactions involving this reagent, MS can be used to identify key intermediates and products, providing crucial data for mechanistic elucidation.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a detailed crystal structure for this compound itself is not widely reported in foundational literature, the technique is extensively applied to its derivatives and related organoboron compounds. researchgate.net

Should a single crystal of this compound be analyzed, the resulting data would provide unambiguous information on:

Bond Lengths: Precise measurements of C-B, B-O, C-O, and C-C bond distances.

Bond Angles: The exact angles between atoms, such as the C-B-C angle and the geometry around the boron centers.

Conformation: The preferred spatial orientation of the two (pinacolato)boryl groups relative to each other around the central methylene bridge.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions.

This technique has been successfully used to characterize more complex molecules synthesized from this compound, confirming the stereochemistry and connectivity of products in catalytic reactions. rsc.org

Advanced Applications and Future Research Directions

Development of Novel Synthetic Methodologies

Bis[(pinacolato)boryl]methane is a cornerstone reagent in a variety of modern synthetic transformations, enabling the efficient construction of complex organic molecules. chemimpex.com Its utility is demonstrated in several key reaction types where it serves as a crucial building block. smolecule.com

One of its primary applications is in the synthesis of enantioenriched secondary boronate esters. These chiral esters are valuable intermediates, particularly for Suzuki-Miyaura cross-coupling reactions, and this compound allows for their creation with minimal loss of enantiopurity during the coupling process. smolecule.comchemicalbook.com

The compound is also integral to highly stereoselective Boron-Wittig reactions with aldehydes and ketones. smolecule.comenamine.net This methodology facilitates the preparation of 2,2‐disubstituted and 2‐monosubstituted alkenylboronic acid esters, which are versatile building blocks in their own right. enamine.net

Furthermore, researchers have employed this compound in advanced catalytic systems. In silver-assisted, iridium-catalyzed asymmetric allylation reactions, it effectively delivers a "CH₂B(pin)" group to allylic carbonates, producing chiral, β-substituted homoallylic organoboronic esters. acs.org It has also been utilized as a terminating reagent in palladium-catalyzed Catellani reactions, showcasing its adaptability in multicomponent coupling strategies. smolecule.com

Key Synthetic Methodologies Utilizing this compound
MethodologyKey ReactantsProduct ClassSignificance
Asymmetric Suzuki-Miyaura CouplingThis compoundEnantioenriched secondary boronate estersFacile C-C bond formation with chirality retention. smolecule.comchemicalbook.com
Boron-Wittig OlefinationThis compound, Aldehydes/KetonesAlkenylboronic acid estersStereoselective synthesis of versatile building blocks. smolecule.comenamine.net
Iridium-Catalyzed Asymmetric AllylationThis compound, Allylic carbonates, Silver saltChiral homoallylic organoboronic estersEnantioselective synthesis of important chiral intermediates. acs.org
Palladium-Catalyzed Catellani ReactionThis compound, Aryl iodide, Electrophilesortho-disubstituted benzylboronatesServes as a terminating reagent in three-component coupling. smolecule.com

Exploration in Medicinal Chemistry and Drug Discovery

The unique reactivity of this compound and its derivatives makes it a compound of interest in medicinal chemistry and drug discovery. chemimpex.comfrontierspecialtychemicals.com Its derivatives are explored for potential pharmaceutical applications, leveraging their ability to form complexes with biological targets. smolecule.com

This compound has been identified as an organoboronate derivative that acts as an inhibitor of matrix metalloproteinase-2 (MMP-2). cymitquimica.comchemicalbook.com MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix; their dysregulation is implicated in various diseases. The inhibition of specific MMPs like MMP-2 is a therapeutic strategy in conditions such as cancer. als-journal.commdpi.com The inhibitory potential of this compound highlights a direct application of this compound in biochemical research and as a starting point for the design of more potent and selective MMP inhibitors.

While direct synthesis of cannabinoid receptor ligands using this compound as a primary reagent is not extensively documented in current literature, the synthetic methodologies it enables are highly relevant to the field. The creation of complex molecules, such as ligands for CB1 and CB2 receptors, often relies on sophisticated carbon-carbon bond-forming reactions. nih.govnih.gov Methodologies like the Boron-Wittig olefination, which uses this compound to generate key vinyl boronic acid pinacol (B44631) ester intermediates, are powerful tools for building complex molecular scaffolds. researchgate.net These intermediates can subsequently be used in cross-coupling reactions (e.g., Suzuki) to assemble the intricate structures characteristic of many receptor ligands. Therefore, the compound serves as a foundational building block for synthetic pathways that could be applied to the development of novel cannabinergic ligands.

Materials Science Applications

In materials science, this compound is utilized in the development of advanced materials, including polymers and nanomaterials. chemimpex.com Its incorporation can enhance critical material properties such as thermal stability and physical strength. chemimpex.com The versatility of the boronic ester groups allows for subsequent chemical modifications, making it a valuable monomer for creating functional polymers. researchgate.net

A notable application is in the synthesis of regioregular conjugated co-polymers. Researchers have demonstrated that using bis(pinacolato)diboron (B136004), a related compound, allows for the direct Suzuki homo-polymerization of symmetric, bisbromo, thiophene-based monomers. This method is more efficient and produces higher-quality, more uniform polymers compared to the traditional Stille co-polymerization technique. The principles of using geminal bis(boronates) like this compound are central to these advanced polymerization strategies.

Green Chemistry and Sustainable Synthesis Approaches

This compound is recognized for its alignment with the principles of green chemistry. It is considered an environmentally benign reagent with low toxicity, a characteristic of many organoboron compounds. researchgate.net Its use in enhancing catalytic efficiency contributes to more sustainable chemical processes. chemicalbook.comsigmaaldrich.com

The compound facilitates multicomponent reactions (MCRs), which are regarded as ideal synthetic pathways due to their high efficiency and reduced waste generation. researchgate.net By enabling complex molecules to be assembled in fewer steps, this compound contributes to atom economy and reduces the environmental impact of chemical synthesis. researchgate.netresearchgate.net

Bioconjugation and Chemical Biology Applications

The application of organoboron compounds in chemical biology and bioconjugation is a rapidly expanding field. This compound serves as a fundamental reagent for the synthesis of biomolecules. biosynth.com While not typically used as a direct bio-orthogonal ligation agent, it is critical for constructing the organoboron structures that are later functionalized for such purposes. Its ability to form stable carbon-boron bonds is the first step in creating boron-based probes, sensors, and labels. The inherent stability and unique reactivity of the boronic ester moiety make it a valuable functional group for developing advanced tools for studying biological systems.

Supramolecular Chemistry and Self-Assembly

The application of this compound in the realm of supramolecular chemistry and self-assembly is an emerging field with significant potential, though it remains largely underexplored compared to its extensive use in organic synthesis. The unique structural feature of the compound, possessing two Lewis acidic boron centers held in close proximity by a methylene (B1212753) bridge, presents intriguing possibilities for the design of novel supramolecular architectures.

The two boryl groups can potentially act as a "pincer" to bind with anions or other electron-rich species. This dual binding capability could lead to the development of selective anion receptors. The geometry and rigidity of the methane (B114726) linker would enforce a specific distance between the two boron centers, which could be tuned to selectively bind anions of a complementary size and shape. Research in this area would focus on studying the binding affinities and selectivity for various anions, such as halides or carboxylates, through techniques like NMR titration.

Furthermore, these Lewis acidic sites could serve as coordination points for self-assembly processes. By interacting with multidentate Lewis basic linkers, this compound could function as a fundamental building block for the construction of coordination polymers or discrete molecular cages. The directionality of the B-C bonds and the tetrahedral geometry of the central carbon atom could lead to predictable and well-defined three-dimensional structures. Such self-assembled structures could find applications in areas like gas storage, catalysis, or molecular sensing. Future research will likely focus on exploring these coordination-driven self-assembly pathways and characterizing the resulting supramolecular structures.

Emerging Reactivity Patterns and Undiscovered Transformations

While this compound is well-established in certain synthetic transformations, ongoing research continues to uncover novel reactivity patterns and applications. These emerging areas promise to expand the synthetic utility of this versatile gem-diboryl compound, particularly in the fields of radical chemistry, cycloadditions, and advanced materials.

One of the significant recent developments is the involvement of gem-diboryl compounds in radical reactions. Studies have shown that vinyl cyclopropyl diborons can serve as precursors to previously inaccessible homoallylic α,α-diboryl radicals. researchgate.net This opens a new avenue for this compound derivatives in radical-mediated transformations, such as [3+2] cycloadditions with olefins to create highly substituted diboryl cyclopentanes. researchgate.net The stabilizing effect of the two adjacent boron atoms on the carbon-centered radical is a key feature that is beginning to be exploited. researchgate.net

Another area of burgeoning interest is the use of gem-diborylalkenes, derived from this compound, in cycloaddition reactions. acs.org Specifically, their application in stereoselective Diels-Alder reactions to access 1,1-bisborylcyclohexenes has been demonstrated. chemrxiv.orgchemrxiv.orgnih.gov This methodology provides a powerful tool for creating complex polyborylated cyclic systems that are otherwise difficult to synthesize. acs.orgchemrxiv.org

A significant future direction lies in leveraging these cycloaddition products for materials science. The resulting gem-diborylnorbornene building blocks can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce the first examples of gem-diboron-based polymers. acs.orgchemrxiv.org These novel polymers, with their high density of Lewis acidic sites, could have unique properties and applications in areas such as advanced materials and catalysis. chemimpex.com Post-polymerization modification of the C-B bonds offers a modular approach to tune the material's properties. acs.org

The field of asymmetric catalysis continues to find new uses for this compound. An efficient iridium-catalyzed asymmetric allylation strategy utilizes this compound to deliver a "CH2B(pin)" group to allylic carbonates, producing valuable chiral homoallylic organoboronic esters. acs.org This highlights a continuing trend towards developing more sophisticated, stereoselective transformations involving this reagent.

Below is a table summarizing key emerging reactions involving this compound and its derivatives.

Reaction TypeReactantsCatalyst/ConditionsProduct TypePotential Applications
Radical [3+2] Cycloaddition Vinyl cyclopropyl diborons, OlefinsThiyl radical catalystDiboryl cyclopentanesSynthesis of complex carbocycles
Diels-Alder Cycloaddition gem-Diborylalkenes, DienesThermalgem-DiborylcyclohexenesAccess to polyborylated cyclic systems
Ring-Opening Metathesis Polymerization (ROMP) gem-DiborylnorbornenesRuthenium catalystgem-Diboron-based polymersAdvanced materials, polymer chemistry
Asymmetric Allylation This compound, Allylic carbonatesIridium/Silver catalystChiral homoallylic boronic estersAsymmetric synthesis, pharmaceuticals

Undiscovered transformations may involve leveraging the two boron centers for cooperative catalysis or developing novel multicomponent reactions where the gem-diboryl moiety enables unique bond constructions. The exploration of its reactivity in photoredox catalysis or electrosynthesis could also unveil unprecedented chemical transformations. As chemists continue to probe the fundamental reactivity of the C-B bond in this unique geminal arrangement, the synthetic repertoire of this compound is set to expand even further.

Conclusion and Outlook

Summary of Key Research Advancements

Research into Bis[(pinacolato)boryl]methane has yielded a variety of powerful synthetic methodologies. A primary application is in the synthesis of enantioenriched secondary boronate esters, which are crucial intermediates in organic synthesis. These esters can participate in subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling, often with minimal loss of enantiomeric purity.

The compound's utility has been demonstrated in a range of transition metal-catalyzed reactions. For instance, it serves as a nucleophilic component in palladium-catalyzed Catellani reactions, enabling three-component couplings with aryl iodides and other electrophiles to form ortho-disubstituted benzylboronates. Furthermore, iridium-catalyzed asymmetric allylation reactions using this compound have been developed to produce enantioenriched homoallylic organoboronic esters. These advancements highlight the compound's role in creating stereochemically complex molecules.

Beyond cross-coupling reactions, this compound is utilized in highly stereoselective Boron-Wittig reactions with aldehydes and ketones, expanding the toolkit for synthesizing diverse alkenylboronic acid esters. Its application in multicomponent catalytic processes has also been explored, combining it with substrates like 1,3-enynes and aldehydes to generate products with multiple stereocenters in a single step. These key advancements underscore the compound's versatility and importance in modern organic synthesis.

Table 1: Key Catalytic Applications of this compound

Reaction Type Catalyst System (Example) Product Class Significance
Suzuki-Miyaura Coupling Palladium (Pd) Biaryls, etc. Forms C-C bonds with minimal erosion of enantiopurity from chiral boronate precursors.
Catellani Reaction Palladium (Pd) ortho-disubstituted benzylboronates Enables three-component coupling for complex aromatic functionalization.
Asymmetric Allylation Iridium (Ir) / Silver (Ag) Enantioenriched homoallylic organoboronic esters Provides access to chiral homoallylic boronic esters.
Boron-Wittig Olefination - trans-vinyl boronate esters Stereoselective synthesis of alkenylboronic acid esters from aldehydes and ketones.

| Multicomponent Reactions | Copper (Cu) | Polyfunctionalized organoboron compounds | Efficient construction of multiple stereocenters in a single operation. |

Challenges and Opportunities in this compound Chemistry

Despite the significant progress, challenges remain in the chemistry of this compound. One major challenge is controlling the reactivity and selectivity in catalytic processes. Many transformations require specific and often expensive transition metal catalysts, such as palladium and iridium, along with particular ligands or additives to achieve high yields and stereoselectivity. The stability of catalytic intermediates and potential ligand degradation pathways can also impact reaction efficiency, necessitating careful optimization of reaction conditions.

Another challenge lies in expanding the substrate scope of known reactions. While many methods show good functional group tolerance, highly complex or sensitive substrates can still pose difficulties. Furthermore, the development of more sustainable and cost-effective catalytic systems, for example, using earth-abundant metals or ligand-free conditions, remains an important goal.

These challenges present significant opportunities for innovation. There is a clear need for the development of novel catalytic systems that are more robust, efficient, and environmentally benign. An emerging opportunity is the application of this reagent in new fields, such as materials science, for the synthesis of advanced polymers or nanomaterials with unique properties derived from the incorporated boron moieties. Exploring its potential in photoredox catalysis could also unlock new reaction pathways for C-C bond formation under mild conditions. Additionally, gaining a deeper mechanistic understanding of its reactions will be crucial for overcoming current limitations and rationally designing more effective synthetic methods.

Future Perspectives for Academic Research

The future of academic research involving this compound is bright, with several promising avenues for exploration. A major focus will likely be the design of novel transformations that further exploit its unique reactivity as a C1 building block. This includes the development of new multicomponent reactions and catalytic cascade processes to build molecular complexity rapidly and efficiently.

There is also considerable potential in applying the compound to the synthesis of biologically active molecules and complex natural products. Its ability to introduce a "CH2B(pin)" group, which can be further functionalized, makes it an attractive tool for late-stage modification in drug discovery programs. Research into its derivatives as potential therapeutic agents, for instance as enzyme inhibitors, is another area of interest.

Furthermore, the integration of this compound chemistry with other modern synthetic technologies, such as flow chemistry and photochemistry, could lead to more efficient and scalable synthetic processes. In materials science, future research could focus on creating novel boron-containing materials with interesting electronic and photophysical properties, potentially leading to applications in organic electronics and sensor technology. Continued investigation into the fundamental reactivity of the C-B bond in this and related geminal bimetalloid compounds will undoubtedly continue to inspire the development of new and powerful synthetic methods.

Q & A

Q. What are the established synthetic routes for preparing Bis[(pinacolato)boryl]methane, and what analytical techniques are critical for confirming its purity and structure?

this compound is synthesized via stereoretentive cross-metathesis reactions using commercially available precursors. For example, E- and Z-trisubstituted alkenes are prepared via chemoselective cross-metathesis with this compound, achieving yields >90% and high stereochemical fidelity . Analytical techniques such as 1H^{1}\text{H} and 11B^{11}\text{B} NMR spectroscopy are essential for structural confirmation, while gas chromatography (GC) with purity thresholds >97% (as per supplier specifications) ensures quality control .

Q. Which catalytic systems are commonly employed for functionalizing this compound in C–B bond activation?

Transition-metal catalysts, particularly iridium, palladium, and copper, are widely used. For instance:

  • Iridium catalysts (e.g., (dmpe)Ir(COD)Cl) enable enantioselective allylation, producing homoallylic organoboronic esters with high enantiomeric excess .
  • Palladium catalyzes nucleophilic substitution in Catellani-type reactions, leveraging the compound’s dual boron groups for regioselective coupling .
  • Copper facilitates cross-coupling with aryldiazoacetates, enabling access to α-boryl esters under mild conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis?

The pinacolato groups impose steric constraints that direct substrate binding, while their electron-withdrawing nature polarizes the boron centers, enhancing electrophilicity. Computational studies (e.g., DFT calculations) reveal that ligand softness (e.g., dmpe in iridium complexes) lowers activation barriers by stabilizing oxidative addition intermediates . Experimental validation via kinetic isotope effects (KIEs) and substituent-tuning studies can further dissect these contributions .

Q. What strategies mitigate competing side reactions (e.g., diborylation vs. monoborylation) in catalytic transformations involving this compound?

  • Ligand Design : Bulky ligands (e.g., bis-phosphines) sterically hinder undesired diborylation .
  • Solvent Control : Polar aprotic solvents (e.g., THF) stabilize charged intermediates, favoring monofunctionalization .
  • Temperature/Pressure Optimization : High-throughput screening (e.g., 150°C, 500 psi methane pressure) maximizes turnover numbers while suppressing side pathways .

Q. How can computational modeling guide the rational design of catalysts for this compound-mediated C–H functionalization?

Density functional theory (DFT) simulations map reaction coordinates to identify rate-determining steps (e.g., oxidative addition in iridium catalysis). For example, modeling seven-coordinate Ir(V) intermediates clarifies how ligand electronic properties modulate activation barriers . Machine learning approaches can also predict optimal catalyst-substrate pairs by training on datasets of turnover frequencies and selectivity metrics .

Q. What experimental and analytical approaches resolve contradictions in reported catalytic efficiencies across studies?

  • Standardized Metrics : Compare turnover numbers (TONs) under identical conditions (e.g., 170 TONs for Ir catalysts at 150°C vs. 54% yield in Cu-catalyzed couplings ).
  • In-situ Spectroscopy : Operando NMR or IR tracks intermediate formation, identifying bottlenecks (e.g., catalyst deactivation via borane aggregation) .
  • Cross-Study Replication : Reproduce key experiments with controlled variables (e.g., substrate purity, moisture levels) to isolate performance discrepancies .

Methodological Guidance

Q. How should researchers design kinetic studies to elucidate the mechanism of this compound-involved reactions?

  • Rate Profiling : Monitor reaction progress via quenched aliquots analyzed by GC or LC-MS.
  • Isotope Labeling : Use deuterated substrates to probe kinetic isotope effects (KIEs), distinguishing concerted vs. stepwise mechanisms .
  • Eyring Analysis : Measure rate constants at varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .

Q. What spectroscopic techniques are most effective for characterizing boron-containing intermediates?

  • 11B^{11}\text{B} NMR : Detects boron coordination changes (e.g., sp2^2 to sp3^3 hybridization shifts).
  • X-ray Crystallography : Resolves steric configurations of boronate complexes .
  • Mass Spectrometry (HRMS) : Confirms intermediate masses, particularly for air-sensitive species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.